![molecular formula C22H27ClN4O3 B12624835 (4E)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12624835.png)
(4E)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]pyrrolidine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-5-(3-clorofenil)-1-[3-(dimetilamino)propil]-4-[hidroxi(1,3,5-trimetil-1H-pirazol-4-il)metilideno]pirrolidina-2,3-diona es un compuesto orgánico complejo caracterizado por su estructura única, que incluye un grupo clorofenilo, una cadena dimetilamino propilo y un grupo pirazolilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4E)-5-(3-clorofenil)-1-[3-(dimetilamino)propil]-4-[hidroxi(1,3,5-trimetil-1H-pirazol-4-il)metilideno]pirrolidina-2,3-diona normalmente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación de la estructura central de pirrolidina-2,3-diona, seguida de la introducción del grupo clorofenilo y la cadena dimetilamino propilo. El paso final implica la adición del grupo hidroxi(1,3,5-trimetil-1H-pirazol-4-il)metilideno bajo condiciones de reacción específicas, como temperatura y pH controlados.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar el uso de equipos de síntesis automatizados para garantizar la precisión y la eficiencia. El proceso probablemente incluiría reactores a gran escala, sistemas de flujo continuo y rigurosas medidas de control de calidad para producir el compuesto con alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
(4E)-5-(3-clorofenil)-1-[3-(dimetilamino)propil]-4-[hidroxi(1,3,5-trimetil-1H-pirazol-4-il)metilideno]pirrolidina-2,3-diona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.
Sustitución: El grupo clorofenilo puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos para reacciones de sustitución. Las condiciones de reacción típicamente involucran solventes específicos, temperaturas y catalizadores para lograr las transformaciones deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo clorofenilo.
Aplicaciones Científicas De Investigación
Química
En química, (4E)-5-(3-clorofenil)-1-[3-(dimetilamino)propil]-4-[hidroxi(1,3,5-trimetil-1H-pirazol-4-il)metilideno]pirrolidina-2,3-diona se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas vías de reacción y el desarrollo de compuestos novedosos.
Biología
En la investigación biológica, este compuesto se puede utilizar para estudiar las interacciones entre moléculas pequeñas y objetivos biológicos. Sus características estructurales lo convierten en un candidato para investigar la inhibición enzimática, la unión a receptores y otros procesos bioquímicos.
Medicina
En química medicinal, (4E)-5-(3-clorofenil)-1-[3-(dimetilamino)propil]-4-[hidroxi(1,3,5-trimetil-1H-pirazol-4-il)metilideno]pirrolidina-2,3-diona se explora por sus posibles propiedades terapéuticas. Puede servir como un compuesto principal para el desarrollo de nuevos medicamentos dirigidos a enfermedades o condiciones específicas.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de materiales avanzados, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de (4E)-5-(3-clorofenil)-1-[3-(dimetilamino)propil]-4-[hidroxi(1,3,5-trimetil-1H-pirazol-4-il)metilideno]pirrolidina-2,3-diona involucra su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas, lo que lleva a cambios en los procesos celulares. Los efectos del compuesto están mediados a través de vías que involucran la transducción de señales, la expresión génica y la regulación metabólica.
Comparación Con Compuestos Similares
Compuestos similares
- (4E)-5-(3-bromofenil)-1-[3-(dimetilamino)propil]-4-[hidroxi(1,3,5-trimetil-1H-pirazol-4-il)metilideno]pirrolidina-2,3-diona
- (4E)-5-(3-fluorofenil)-1-[3-(dimetilamino)propil]-4-[hidroxi(1,3,5-trimetil-1H-pirazol-4-il)metilideno]pirrolidina-2,3-diona
Singularidad
La singularidad de (4E)-5-(3-clorofenil)-1-[3-(dimetilamino)propil]-4-[hidroxi(1,3,5-trimetil-1H-pirazol-4-il)metilideno]pirrolidina-2,3-diona radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferente reactividad, afinidad de unión y potencial terapéutico.
Propiedades
Fórmula molecular |
C22H27ClN4O3 |
|---|---|
Peso molecular |
430.9 g/mol |
Nombre IUPAC |
(4E)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(1,3,5-trimethylpyrazol-4-yl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H27ClN4O3/c1-13-17(14(2)26(5)24-13)20(28)18-19(15-8-6-9-16(23)12-15)27(22(30)21(18)29)11-7-10-25(3)4/h6,8-9,12,19,28H,7,10-11H2,1-5H3/b20-18+ |
Clave InChI |
LPKSOHBYQSWQKJ-CZIZESTLSA-N |
SMILES isomérico |
CC1=C(C(=NN1C)C)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=CC=C3)Cl)/O |
SMILES canónico |
CC1=C(C(=NN1C)C)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=CC=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



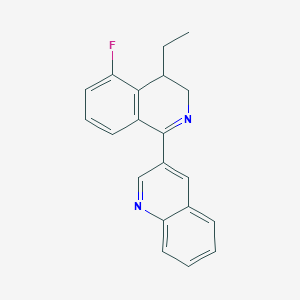
![5-Methyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12624774.png)
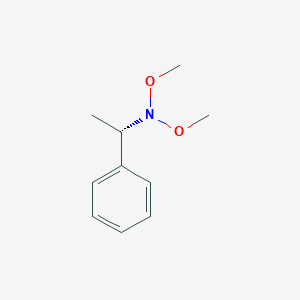
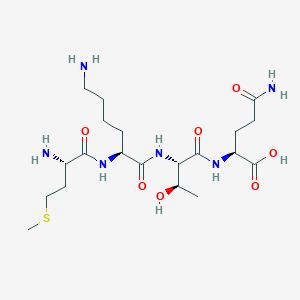
![2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol](/img/structure/B12624792.png)
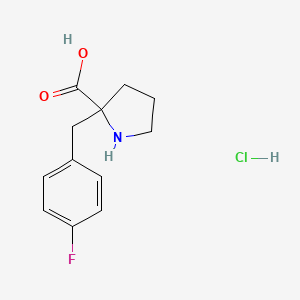
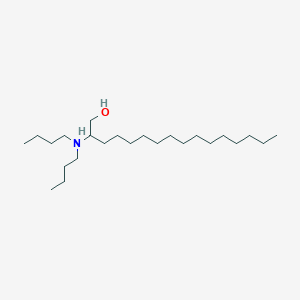
![3-[(1-Acetylpiperidin-4-yl)amino]-N-phenylbenzamide](/img/structure/B12624819.png)
![1-[(Naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12624820.png)
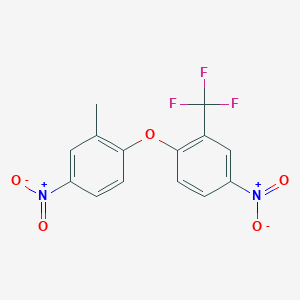
![Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12624822.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}butanamide](/img/structure/B12624839.png)
![1-(2-{[6-(Naphthalen-1-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12624847.png)
